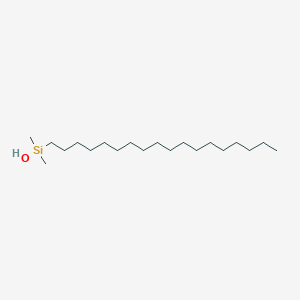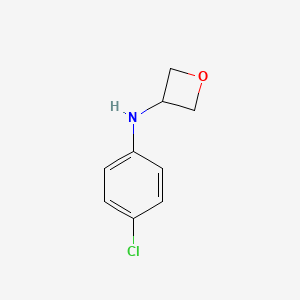
N-(4-Chlorophenyl)-3-oxetanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-3-oxetanamine is an organic compound characterized by the presence of a 4-chlorophenyl group attached to an oxetane ring, which is further bonded to an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-oxetanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor such as an epoxide or a halohydrin.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxetane ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-3-oxetanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones or aldehydes, while reduction may produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, N-(4-Chlorophenyl)-3-oxetanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its structural features make it a valuable tool for investigating biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-3-oxetanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-Chlorophenylhydrazine: Similar in structure but lacks the oxetane ring.
4-Chlorophenylacetylene: Contains a 4-chlorophenyl group but has an acetylene moiety instead of an oxetane ring.
4-Chlorophenylpyrrolidine: Features a pyrrolidine ring instead of an oxetane ring.
Uniqueness
N-(4-Chlorophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI 键 |
NRXWQAULHRGPDU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
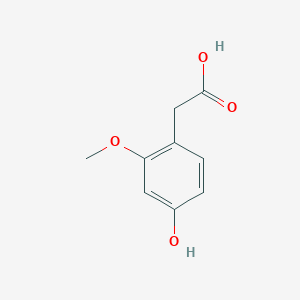
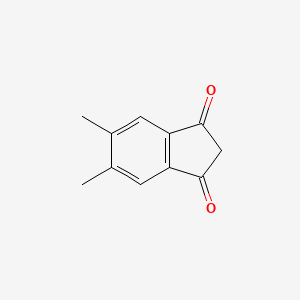
![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)
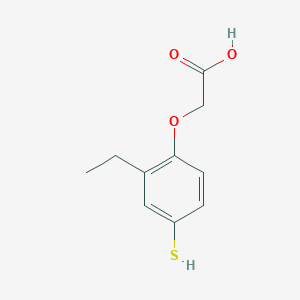
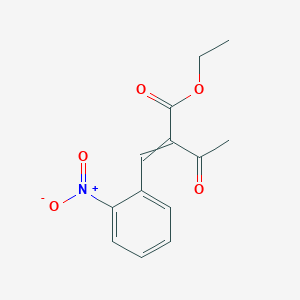
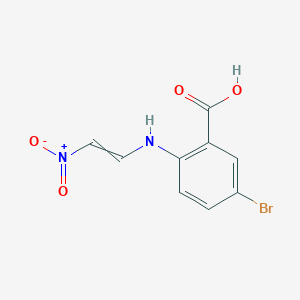

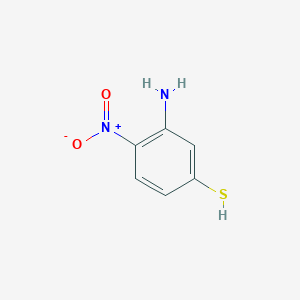
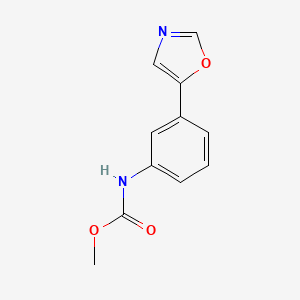
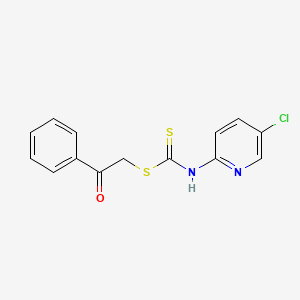
![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)
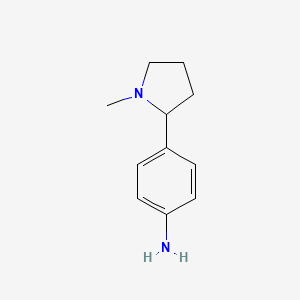
![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
